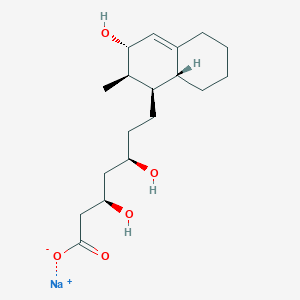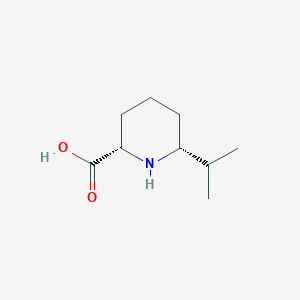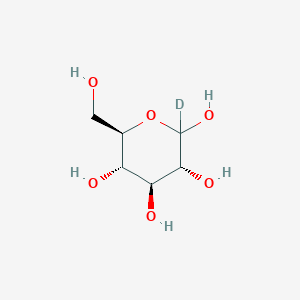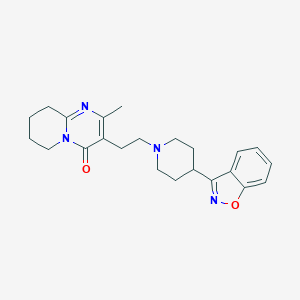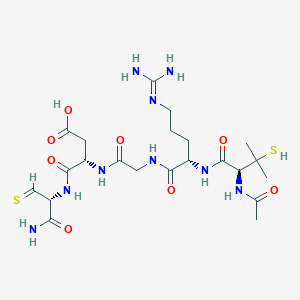
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide), commonly known as cyclo(RGDfC), is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has a unique structure that allows it to interact with specific receptors on the surface of cells, making it useful in the areas of drug delivery and cancer therapy.
Mecanismo De Acción
Cyclo(RGDfC) binds to integrin receptors on the surface of cells, specifically the αvβ3 and αvβ5 integrins. This binding triggers a series of intracellular signaling events that can lead to cell proliferation, migration, and survival. By targeting these integrins, cyclo(RGDfC) can disrupt these signaling pathways, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that cyclo(RGDfC) can induce apoptosis (programmed cell death) in cancer cells. This peptide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for tumor growth and metastasis. In addition, cyclo(RGDfC) has been shown to enhance the uptake of therapeutic agents by cancer cells, making it a promising tool for drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using cyclo(RGDfC) in lab experiments is its specificity for integrin receptors on the surface of cells. This allows researchers to selectively target cancer cells, while sparing healthy cells. However, one limitation of using cyclo(RGDfC) is its stability. The disulfide bond that forms the cyclic structure of the peptide can be easily broken under certain conditions, which can affect its activity.
Direcciones Futuras
There are several potential future directions for the use of cyclo(RGDfC) in cancer therapy. One area of research is the development of novel drug delivery systems that utilize this peptide. Another area of research is the modification of the peptide to enhance its stability and activity. Additionally, there is ongoing research into the use of cyclo(RGDfC) in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Overall, the potential applications of cyclo(RGDfC) in cancer therapy make it an exciting area of research with promising future directions.
Métodos De Síntesis
The synthesis of cyclo(RGDfC) involves the use of solid-phase peptide synthesis (SPPS). This method involves the step-by-step addition of amino acids to a growing peptide chain on a solid support. The cyclic structure of cyclo(RGDfC) is achieved through the formation of a disulfide bond between the cysteine residues.
Aplicaciones Científicas De Investigación
Cyclo(RGDfC) has been extensively studied for its potential applications in the field of cancer therapy. This peptide has been shown to selectively target integrin receptors that are overexpressed on the surface of cancer cells. By targeting these receptors, cyclo(RGDfC) can deliver therapeutic agents specifically to cancer cells, while sparing healthy cells.
Propiedades
Número CAS |
145706-74-7 |
|---|---|
Nombre del producto |
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Fórmula molecular |
C22H37N9O8S2 |
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H37N9O8S2/c1-10(32)28-16(22(2,3)41)20(39)30-11(5-4-6-26-21(24)25)18(37)27-8-14(33)29-12(7-15(34)35)19(38)31-13(9-40)17(23)36/h9,11-13,16,41H,4-8H2,1-3H3,(H2,23,36)(H,27,37)(H,28,32)(H,29,33)(H,30,39)(H,31,38)(H,34,35)(H4,24,25,26)/t11-,12-,13-,16-/m0/s1 |
Clave InChI |
CSJYAMIRXXNWJD-QCQGSNGOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=S)C(=O)N)C(C)(C)S |
SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
SMILES canónico |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Otros números CAS |
145706-74-7 |
Secuencia |
XRGDX |
Sinónimos |
c-APAGAC cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2 cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



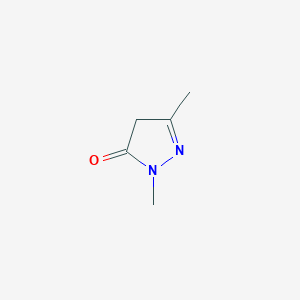
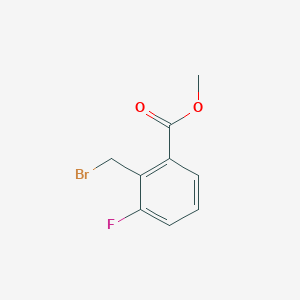
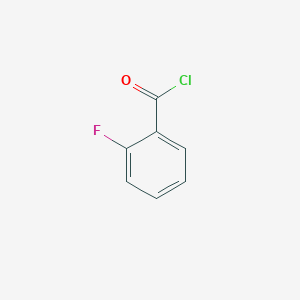
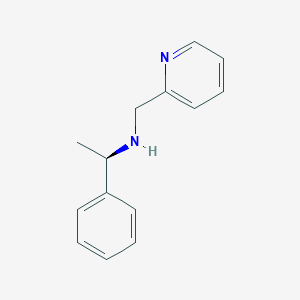
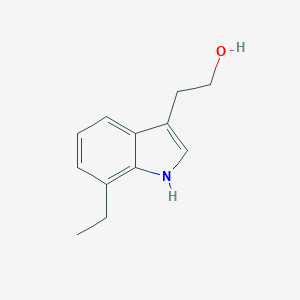
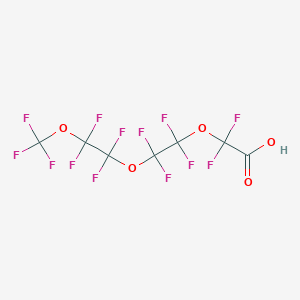
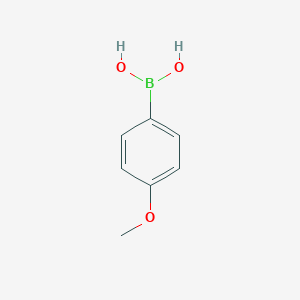
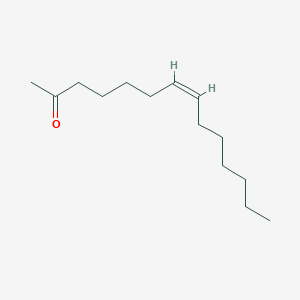
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
